N-cyclohexyl-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-cyclohexyl-2,3,5,6-tetramethylbenzenesulfonamide: is an organic compound characterized by a sulfonamide functional group attached to a benzene ring substituted with four methyl groups and a cyclohexyl group
Properties
IUPAC Name |
N-cyclohexyl-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-11-10-12(2)14(4)16(13(11)3)20(18,19)17-15-8-6-5-7-9-15/h10,15,17H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGELOHPUTIAKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCCCC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-cyclohexyl-2,3,5,6-tetramethylbenzenesulfonamide typically begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and cyclohexylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) to facilitate the formation of the sulfonamide bond.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability of production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-cyclohexyl-2,3,5,6-tetramethylbenzenesulfonamide can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the sulfonamide group.
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) can facilitate substitution at the nitrogen atom.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though care must be taken to avoid over-oxidation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted sulfonamides can be formed.
Hydrolysis Products: The primary products are the corresponding sulfonic acid and cyclohexylamine.
Scientific Research Applications
Chemistry:
Catalysis: N-cyclohexyl-2,3,5,6-tetramethylbenzenesulfonamide can act as a ligand in catalytic systems, particularly in transition metal-catalyzed reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its sulfonamide group, the compound exhibits antimicrobial properties and is studied for potential use in pharmaceuticals.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry:
Polymer Additives: The compound is used as a stabilizer and additive in polymer manufacturing to enhance material properties.
Agriculture: It is explored for use in agrochemicals due to its potential bioactivity.
Mechanism of Action
The mechanism by which N-cyclohexyl-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-cyclohexylbenzenesulfonamide: Lacks the methyl groups, resulting in different steric and electronic properties.
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the cyclohexyl group, affecting its hydrophobic interactions and overall reactivity.
Uniqueness: N-cyclohexyl-2,3,5,6-tetramethylbenzenesulfonamide is unique due to the combination of its bulky cyclohexyl group and multiple methyl substitutions, which confer distinct steric and electronic characteristics. These features make it particularly useful in applications requiring specific molecular interactions and stability.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and unique properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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